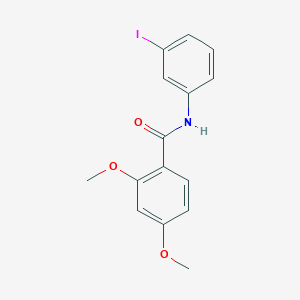![molecular formula C21H20N2O3S B297989 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297989.png)
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as BTE-1, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a variety of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but several studies have provided insights into its mode of action. One study showed that 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Another study suggested that 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating the caspase cascade. Further research is needed to fully elucidate the mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral activities, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to have antioxidant activity, which may contribute to its therapeutic effects. Studies have also reported that 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can modulate the expression of several genes involved in various biological processes, including cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments. For example, its poor solubility in water can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for the production of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one and related compounds. Another direction is the investigation of the mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one and the identification of its molecular targets. Furthermore, the potential use of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases should be explored. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in animal models and human clinical trials is needed to determine its safety and efficacy.
Synthesemethoden
The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been described in several research papers. One of the most commonly used methods involves the reaction of 2-aminothiazoline-4-one with 3,4-dimethylbenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with 1,3-benzodioxole-5-carboxaldehyde to yield 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. Other methods have also been reported, including the use of different aldehydes and thiazolidinones.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several research papers have reported its anti-inflammatory activity, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been found to possess anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have anti-viral activity against several viruses, including HIV-1 and HCV.
Eigenschaften
Produktname |
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C21H20N2O3S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3,4-dimethylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O3S/c1-4-23-20(24)19(11-15-6-8-17-18(10-15)26-12-25-17)27-21(23)22-16-7-5-13(2)14(3)9-16/h5-11H,4,12H2,1-3H3/b19-11+,22-21? |
InChI-Schlüssel |
WIGXMMCNGZUVGO-IEDMXBAFSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC(=C(C=C4)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC(=C(C=C4)C)C |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({5-[4-(allyloxy)-3,5-dibromobenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297906.png)
![Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297907.png)
![Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297908.png)
![Methyl 4-{[3-ethyl-5-(4-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297910.png)
![Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297911.png)
![Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297912.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297914.png)
![Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
![methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
